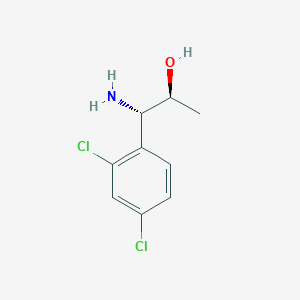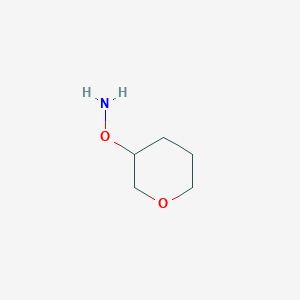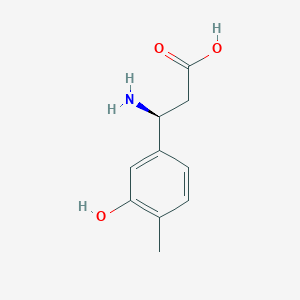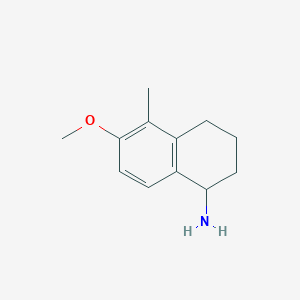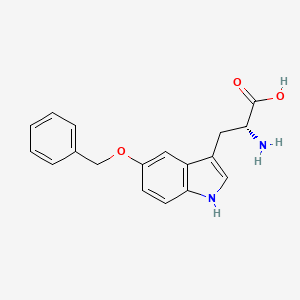
5-Benzyloxy-d-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyloxy-d-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a benzyloxy group attached to the indole ring. This compound is of interest due to its potential physiological effects and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Benzyloxy-d-tryptophan can be synthesized through the hydrolysis of l-tryptophan using hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar hydrolysis reactions. The process may include additional purification steps to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyloxy-d-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the benzyloxy group or other functional groups in the molecule.
Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tryptophan derivatives .
Applications De Recherche Scientifique
5-Benzyloxy-d-tryptophan has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex compounds and studying reaction mechanisms.
Biology: Investigated for its role in the biosynthesis of serotonin and its effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 5-benzyloxy-d-tryptophan involves its interaction with serotonin receptors in the intestine, leading to an increase in extracellular calcium ions (Ca2+). This promotes intestinal motility and other physiological effects. Additionally, the compound acts as a precursor for the biosynthesis of serotonin, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-dl-tryptophan
- 5-Hydroxy-dl-tryptophan
- 5-Fluoro-dl-tryptophan
- 5-Methoxy-dl-tryptophan
- 5-Bromo-dl-tryptophan
Uniqueness
5-Benzyloxy-d-tryptophan is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and physiological effects. Compared to other similar compounds, it has shown specific interactions with serotonin receptors and unique roles in serotonin biosynthesis .
Propriétés
Formule moléculaire |
C18H18N2O3 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m1/s1 |
Clé InChI |
DFGNDJBYANKHIO-MRXNPFEDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@H](C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


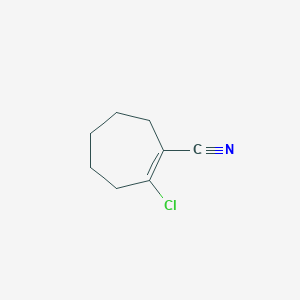
![tert-Butyl 5-cyano-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13035917.png)

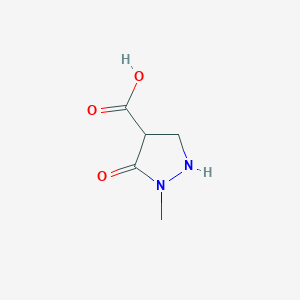
![2-acetamido-3-O-[(1R)-1-carboxyethyl]-2-deoxy-1-O-phosphono-alpha-D-glucopyranose](/img/structure/B13035940.png)
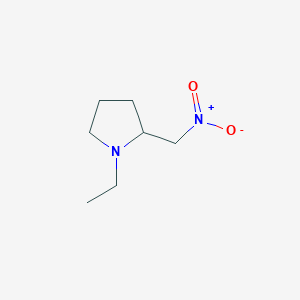
![2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL](/img/structure/B13035956.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde](/img/structure/B13035959.png)
![(2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid](/img/structure/B13035964.png)
![1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13035967.png)
